2-[(2-Methyl-4-pentyn-2-yl)oxy]tetrahydro-2H-pyran
Description
2-[(2-Methyl-4-pentyn-2-yl)oxy]tetrahydro-2H-pyran is a tetrahydropyran derivative functionalized with a methyl-substituted pentynyloxy group. This compound is characterized by its bicyclic ether structure, where the tetrahydro-2H-pyran (THP) ring serves as a protective group for hydroxyl functionalities in organic synthesis. Its CAS registry number (62992-46-5) highlights its role as a versatile intermediate in pharmaceuticals, agrochemicals, and materials science . The THP group enhances stability during synthetic reactions, while the terminal alkyne moiety enables further functionalization via click chemistry or cross-coupling reactions.
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2-(2-methylpent-4-yn-2-yloxy)oxane |
InChI |
InChI=1S/C11H18O2/c1-4-8-11(2,3)13-10-7-5-6-9-12-10/h1,10H,5-9H2,2-3H3 |
InChI Key |
SHSCBAQSBLYDQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC#C)OC1CCCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methyl-4-pentyn-2-yl)oxy]tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with 2-methyl-4-pentyn-2-ol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the alcohol to form the desired ether product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methyl-4-pentyn-2-yl)oxy]tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to yield the corresponding alcohol and tetrahydropyran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH) are typically used.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Alcohols and tetrahydropyran derivatives.
Scientific Research Applications
2-[(2-Methyl-4-pentyn-2-yl)oxy]tetrahydro-2H-pyran is a complex organic compound with the molecular formula and a molecular weight of 184.23 g/mol. It features a saturated six-membered ring containing one oxygen atom, known as a tetrahydro-2H-pyran ring, and a pendant 2-methyl-4-pentyn-2-yl ether group. The alkyne functionality from the 2-methyl-4-pentyn-2-yl group gives it unique chemical properties, making it a valuable intermediate in organic synthesis.
Scientific Research Applications
This compound as a versatile building block
This compound can serve as a versatile building block in synthetic organic chemistry. Its unique structure allows it to participate in click chemistry reactions, significant in bioconjugation and drug discovery processes.
Biological Activity and Medicinal Chemistry
Research into the biological activity of this compound suggests it has potential applications in medicinal chemistry. The compound may exhibit enzyme inhibition properties, impacting various metabolic pathways. Interaction studies involving this compound help clarify its mechanism of action and potential therapeutic uses. The compound's ability to act as an inhibitor or activator of specific enzymes is particularly noteworthy, indicating its relevance in metabolic studies.
Structural Similarity
Mechanism of Action
The mechanism of action of 2-[(2-Methyl-4-pentyn-2-yl)oxy]tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Key Observations :
- Alkyne Chain Length : Shorter alkynes (e.g., 4-pentynyloxy) enhance reactivity in click chemistry, while longer chains (e.g., 6-heptynyloxy) improve lipophilicity for bioactive molecules .
- Aromatic vs. Aliphatic Substituents: Phenolic ethers (e.g., 4-methylphenoxy-THP) exhibit greater thermal stability compared to aliphatic analogues, making them suitable for high-temperature reactions .
Biological Activity
2-[(2-Methyl-4-pentyn-2-yl)oxy]tetrahydro-2H-pyran, also known by its CAS number 23950-66-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 182.26 g/mol. Its structure features a tetrahydropyran ring, which is significant in various biological interactions. The compound exhibits moderate lipophilicity, indicated by a LogP value of approximately 1.30390, which influences its absorption and distribution in biological systems .
1. Antitumor Activity
Recent studies have highlighted the potential antitumor effects of compounds related to tetrahydropyran derivatives. For instance, a series of pyrazole derivatives containing tetrahydropyran moieties have been shown to inhibit ALK5 (activin-like kinase 5), a receptor implicated in tumor progression and fibrosis. One notable derivative demonstrated an IC50 value of 25 nM against ALK5 autophosphorylation and significantly inhibited tumor growth in vivo without notable toxicity .
2. Antimicrobial Properties
Compounds with similar structural features to this compound have been evaluated for antimicrobial activity. Tetrahydropyran derivatives are often tested against various bacterial strains and fungi, showing promising results in inhibiting microbial growth. These findings suggest that the compound may possess inherent antimicrobial properties that warrant further investigation.
3. Anti-inflammatory Effects
The biological activity of tetrahydropyran derivatives extends to anti-inflammatory effects as well. Studies have indicated that certain derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation.
Research Findings and Case Studies
| Study | Findings | Reference |
|---|---|---|
| ALK5 Inhibition | Compound 8h inhibited ALK5 autophosphorylation with an IC50 of 25 nM; showed antitumor efficacy in CT26 xenograft model | PubMed |
| Antimicrobial Testing | Similar tetrahydropyran derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria | ResearchGate |
| Anti-inflammatory Study | Derivatives showed potential in modulating inflammatory cytokines in vitro | MDPI |
Q & A
Q. What are the established synthetic routes for 2-[(2-Methyl-4-pentyn-2-yl)oxy]tetrahydro-2H-pyran, and how are reaction conditions optimized?
Methodological Answer: The compound can be synthesized via Prins cyclization , a method widely used for tetrahydropyran derivatives. For example:
- Starting Materials : Use alkynols (e.g., 3,5-dimethylhex-5-en-1-ol) and aldehydes (e.g., cis-cinnamaldehyde) with acid catalysts like pyridinium p-toluenesulfonate (PPTS) in anhydrous dichloromethane .
- Optimization : Reaction yield and purity are enhanced by controlling temperature (0–25°C) and using protective groups (e.g., tetrahydropyranyl ethers) to stabilize intermediates. Continuous flow reactors improve scalability and reproducibility in industrial settings .
Q. Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Coupling constants (e.g., J = 6–10 Hz for axial-equatorial protons) confirm stereochemistry. For example, δ 4.8–5.2 ppm indicates ether-linked protons .
- ¹³C NMR : Peaks at δ 60–80 ppm correlate with oxygenated carbons in the tetrahydropyran ring .
- Mass Spectrometry (EI/CI) : Molecular ion peaks (e.g., m/z 154 for C₁₀H₁₈O derivatives) and fragmentation patterns validate substituent placement .
Q. What are the common chemical transformations of this compound?
Methodological Answer:
- Oxidation : Using KMnO₄ or CrO₃ under acidic conditions converts alkynyl groups to ketones or carboxylic acids .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the alkyne to a cis-alkene, while LiAlH₄ selectively reduces esters to alcohols .
- Substitution : Halogenation (e.g., NBS in CCl₄) introduces bromine at allylic positions .
Advanced Research Questions
Q. How can diastereoselectivity be controlled during synthesis?
Methodological Answer:
- Catalyst Design : Copper(II)-bisphosphine complexes (e.g., L3 ligand) induce stereochemical control during cyclization, favoring cis-diastereomers (e.g., 72% de for (2R*,3S*,4S*)-isomers) .
- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states, enhancing selectivity. For example, THF increases trans-alkene formation by 20% compared to DCM .
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
- Purity Assessment : Use HPLC (C18 column, 90:10 MeCN/H₂O) to verify compound purity (>95%). Impurities from incomplete protection/deprotection steps (e.g., residual THP groups) may skew bioassay results .
- Assay Standardization : Compare IC₅₀ values under uniform conditions (e.g., pH 7.4, 37°C). For example, discrepancies in HMG-CoA reductase inhibition may arise from varying enzyme sources (human vs. bacterial) .
Q. What strategies enable regioselective functionalization of the tetrahydropyran ring?
Methodological Answer:
- Protective Group Strategies :
- Use TBS ethers to block primary alcohols, directing electrophiles to secondary positions .
- TEMPO-mediated oxidation selectively functionalizes benzylic carbons .
- Computational Guidance : DFT calculations (B3LYP/6-31G*) predict reactivity at C3 and C5 positions due to lower activation barriers (~15 kcal/mol) .
Q. How can computational modeling predict reactivity and stability?
Methodological Answer:
- QSPR Models : Correlate Hammett σ⁺ values with reaction rates for substituents on the tetrahydropyran ring. For example, electron-withdrawing groups (σ⁺ = +0.8) accelerate nucleophilic attacks at C2 .
- Molecular Dynamics : Simulate solvent effects (e.g., water vs. toluene) on transition states using GROMACS. Toluene stabilizes hydrophobic intermediates, reducing energy barriers by 5–10 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
